molecular formula C23H19NO5 B6263795 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid CAS No. 2241139-92-2

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid

Cat. No.: B6263795
CAS No.: 2241139-92-2
M. Wt: 389.4
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding oxidized or reduced forms of the compound, as well as the deprotected amino acid derivative .

Scientific Research Applications

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group is free to participate in peptide bond formation. This compound interacts with various molecular targets and pathways involved in protein synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-N-benzyl-L-alanine
  • Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH
  • Fmoc-Ser-OH

Uniqueness

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid is unique due to the presence of both the Fmoc-protected amino group and the hydroxyl group on the benzoic acid ring. This dual functionality allows for versatile applications in peptide synthesis and modification, making it a valuable compound in scientific research .

Properties

CAS No.

2241139-92-2

Molecular Formula

C23H19NO5

Molecular Weight

389.4

Purity

85

Origin of Product

United States

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